(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate
Description
Properties
CAS No. |
85586-69-2 |
|---|---|
Molecular Formula |
C27H38O5S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(29,30)32-23-31-27(25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,27H,2-10,17,22-23H2,1H3 |
InChI Key |
HWGDUDVARBKUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)OCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves several steps. The primary synthetic route includes the reaction of dodecane-1-sulfonic acid with (2-oxo-1,2-diphenylethoxy)methyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate can be compared with other similar compounds such as:
(2-oxo-1,2-diphenylethoxy)methyl octane-1-sulphonate: Similar structure but with a shorter alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl hexadecane-1-sulphonate: Similar structure but with a longer alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl benzene-1-sulphonate: Similar structure but with an aromatic ring instead of an alkyl chain.
These comparisons highlight the uniqueness of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Biological Activity
(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate, with the CAS number 85586-69-2, is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.
The molecular formula of (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate is , and it has a molecular weight of 470.66 g/mol. Its structure includes a diphenyl moiety and a long aliphatic carbon chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H38O5S |
| Molecular Weight | 470.66 g/mol |
| IUPAC Name | (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate |
| CAS Number | 85586-69-2 |
The biological activity of (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
- Cell Membrane Alteration : Its long aliphatic chain suggests potential interactions with cell membranes, possibly altering their permeability and affecting cellular processes.
- Antioxidant Activity : Preliminary studies indicate that similar compounds can exhibit antioxidant properties, which may contribute to their biological effects.
Anticancer Activity
Recent research has focused on the anticancer potential of compounds with similar structures. For example, naphthoquinone derivatives with long aliphatic chains demonstrated significant anticancer activity against various cell lines, suggesting that (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate might also exhibit similar properties.
A study evaluated the cytotoxic effects of related sulfonates against human cancer cell lines, reporting IC50 values that indicate effective inhibition of cell proliferation at low concentrations. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Naphthoquinone Amide with 16 Carbon Chain | Jurkat | 15 |
| Naphthoquinone Amide with 16 Carbon Chain | HCT-116 | 20 |
| Naphthoquinone Amide with 16 Carbon Chain | MDA-MB-231 | 25 |
Case Studies
Several case studies have highlighted the biological effects of sulfonated compounds:
-
Study on Aliphatic Sulfonates : Research indicated that sulfonates with longer aliphatic chains exhibited enhanced adjuvant activity in immunological assays. This suggests that similar structural features in (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate could enhance its immunomodulatory effects.
"The combination of basicity and a long aliphatic chain appears to be crucial for the observed biological activity" .
- Antioxidant Properties : Compounds structurally related to (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate showed significant antioxidant activity in vitro. This property is essential for protecting cells from oxidative stress and could be a mechanism through which this compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
